molecular formula C12H21NO B7475095 N,2-dicyclopentylacetamide

N,2-dicyclopentylacetamide

Cat. No.: B7475095
M. Wt: 195.30 g/mol
InChI Key: KYJGFNMLVHAYQJ-UHFFFAOYSA-N
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Description

N,2-dicyclopentylacetamide is an organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two cyclopentyl groups attached to an acetamide moiety. This compound has garnered interest due to its potential use in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dicyclopentylacetamide typically involves the reaction of cyclopentylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopentylamine Reaction: Cyclopentylamine is reacted with acetic anhydride in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually conducted at a temperature range of 50-70°C with continuous stirring.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as solvent extraction and distillation to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

N,2-dicyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,2-dicyclopentylacetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties and as a building block for drug development.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,2-dicyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentylacetamide: A simpler analog with one cyclopentyl group.

    2-cyclopentylacetamide: Another analog with a different substitution pattern.

Uniqueness

N,2-dicyclopentylacetamide is unique due to the presence of two cyclopentyl groups, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N,2-dicyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12(9-10-5-1-2-6-10)13-11-7-3-4-8-11/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJGFNMLVHAYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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